N-[4-(acetylamino)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
Chemical Structure and Properties N-[4-(acetylamino)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (CAS: 1105224-43-8) is a thienopyrimidine derivative with a molecular formula of C₂₃H₁₈N₄O₃S and a molecular weight of 418.48 g/mol . Its structure features a thieno[3,2-d]pyrimidin-4-one core substituted with a phenyl group at position 7 and an acetamide-linked 4-(acetylamino)phenyl moiety at position 3. The compound is notable for its fused heterocyclic system, which is frequently explored in medicinal chemistry for kinase inhibition and anticancer applications .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-14(27)24-16-7-9-17(10-8-16)25-19(28)11-26-13-23-20-18(12-30-21(20)22(26)29)15-5-3-2-4-6-15/h2-10,12-13H,11H2,1H3,(H,24,27)(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOORNHXHONENE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(acetylamino)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound belonging to the thienopyrimidine class, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, examining its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molar Mass | 358.43 g/mol |
| CAS Number | 883823-57-2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The thienopyrimidine core may facilitate binding to active sites, thereby inhibiting or modulating the activity of these targets. Potential pathways affected include:
- Signal Transduction : Inhibition of signaling pathways involved in cell proliferation and survival.
- Gene Expression : Alteration of transcription factor activity leading to changes in gene expression profiles.
- Metabolic Processes : Modulation of metabolic enzymes impacting cellular metabolism.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has indicated that derivatives of thienopyrimidines exhibit significant cytotoxic effects against various cancer cell lines, including glioblastoma (U87MG), prostate (DU145), and lung (A549) cancer cells. The compound's ability to inhibit heme oxygenase-1 (HO-1), an enzyme associated with tumor progression and chemoresistance, has been particularly noted.
Case Study: HO-1 Inhibition
In a study evaluating novel HO-1 inhibitors, compounds similar to this compound demonstrated IC50 values in the low micromolar range against HO-1. This suggests a strong potential for therapeutic application in cancer treatment by reducing cell invasiveness and modulating tumor microenvironments .
Antimicrobial Activity
The compound has also shown promise in antimicrobial studies. Thienopyrimidine derivatives have been evaluated for their effectiveness against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Enzyme Inhibition
In addition to HO-1 inhibition, the compound's structural features suggest potential inhibitory effects on other enzymes involved in metabolic pathways. For instance, it could interact with kinases or phosphatases that regulate cell cycle progression.
Summary of Biological Activities
| Activity Type | Target/Mechanism | Observed Effects |
|---|---|---|
| Anticancer | HO-1 inhibition | Reduced invasiveness in U87MG cells |
| Antimicrobial | Bacterial cell wall synthesis | Inhibition of growth in Gram-positive bacteria |
| Enzyme Inhibition | Kinases/Phosphatases | Altered cell cycle progression |
Detailed Research Findings
A comprehensive review of literature reveals various studies focusing on the biological activity of thienopyrimidine derivatives:
- Anticancer Studies :
-
Antimicrobial Efficacy :
- Studies indicated effectiveness against both Gram-positive and Gram-negative bacteria.
- Mechanistic studies suggested disruption of cell wall integrity.
- Enzymatic Activity :
Scientific Research Applications
Anticancer Activity
Research indicates that N-[4-(acetylamino)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide may exhibit anticancer properties. Preliminary studies suggest that it can inhibit specific enzymes involved in cell proliferation, making it a candidate for further investigation as an anticancer agent. The compound's structure allows it to interact with various cellular pathways, potentially leading to apoptosis in cancer cells.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against multiple bacterial and fungal strains. Studies have shown that derivatives of thienopyrimidine compounds can possess significant antimicrobial effects, suggesting that this compound may also have similar properties. The mechanism of action is believed to involve disruption of microbial cell wall synthesis or function.
Neuropharmacological Potential
Given its structural similarities to known neuroactive compounds, this compound may also be explored for its potential anticonvulsant properties. The thienopyrimidine scaffold has been associated with modulation of neurotransmitter systems and ion channels, which are critical in seizure activity.
- Anticancer Studies : A study investigated the effects of various thienopyrimidine derivatives on cancer cell lines, revealing that compounds similar to this compound showed significant cytotoxicity against breast and lung cancer cells.
- Antimicrobial Testing : Research conducted on the antimicrobial efficacy of thienopyrimidine derivatives demonstrated that certain modifications led to enhanced activity against resistant strains of bacteria, indicating the potential for developing new antimicrobial agents based on this scaffold.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The compound belongs to a class of thienopyrimidine acetamides, which exhibit structural variations in substituents and fused ring systems. Key analogs and their distinguishing features are summarized below:
Key Advantages and Limitations
- Advantages of the Target Compound: A rigid thienopyrimidine core enhances binding specificity to kinase targets. The 4-acetamidophenyl group provides hydrogen-bonding sites for target engagement.
Limitations :
- Lack of reported melting point or solubility data limits formulation insights.
- Structural complexity may hinder large-scale synthesis.
Q & A
Basic: What spectroscopic and analytical techniques are recommended to confirm the structural integrity and purity of this compound?
Methodological Answer:
To characterize the compound, employ a combination of:
- Nuclear Magnetic Resonance (NMR): Analyze proton environments (e.g., aromatic protons at δ 7.04–8.53, acetyl groups at δ 2.03–2.33) to confirm substituent positions and integration ratios .
- Liquid Chromatography-Mass Spectrometry (LC-MS): Validate molecular weight using observed m/z values (e.g., [M+H]⁺ at m/z 376.0 for analogous thienopyrimidine derivatives) .
- X-ray Crystallography: Resolve ambiguities in molecular configuration by determining bond lengths, angles, and crystal packing (e.g., studies on similar pyrimidine acetamides using single-crystal diffraction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
